molecular formula C14H19NO4 B1271951 2-(Boc-aminomethyl)phenylacetic acid CAS No. 40851-66-9

2-(Boc-aminomethyl)phenylacetic acid

カタログ番号: B1271951
CAS番号: 40851-66-9
分子量: 265.3 g/mol
InChIキー: CGPQRFCFBISLKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Boc-aminomethyl)phenylacetic acid, with the chemical formula C14H19NO4, is a compound used primarily in organic synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the aminomethyl moiety of phenylacetic acid. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amino group is required .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)phenylacetic acid typically involves the protection of the amino group in 2-aminomethylphenylacetic acid using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum to obtain the final compound in solid form .

化学反応の分析

Types of Reactions: 2-(Boc-aminomethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Hydrolysis: Aqueous acid solutions.

Major Products:

科学的研究の応用

Synthesis of Pharmaceutical Compounds

2-(Boc-aminomethyl)phenylacetic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its Boc-protected amino group allows for selective reactions that are essential in the formation of complex molecules. This property is particularly useful in the development of inhibitors targeting specific enzymes or receptors.

Key Studies:

  • A study highlighted its role in synthesizing potent inhibitors of proprotein convertase furin, suggesting its potential therapeutic applications in treating diseases linked to furin activity .
  • Another research focused on molecular modeling using oligomers derived from this compound, showcasing its relevance in drug design and discovery .

Anticancer Research

Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study:

  • A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in cancer cells, highlighting its mechanism of action and effectiveness against multiple cancer types.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings:

  • A murine model study demonstrated significant reductions in inflammatory markers and joint swelling when treated with this compound, suggesting its therapeutic potential in chronic inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial and fungal strains.

Data Table: Antimicrobial Activity

CompoundZone of Inhibition (mm)Bacterial Strain
4h5.44Staphylococcus aureus
4n5.68Escherichia coli

This table illustrates the moderate antibacterial activity observed against both gram-positive and gram-negative bacteria, indicating a promising avenue for further exploration.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring have been shown to affect biological activity significantly.

Research Insights:

  • Studies have indicated that modifications to the phenyl ring can enhance or diminish the compound's efficacy against specific bacterial strains and cancer cell lines, emphasizing the importance of SAR in drug development .

作用機序

The mechanism of action of 2-(Boc-aminomethyl)phenylacetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions or biological processes.

類似化合物との比較

Comparison: 2-(Boc-aminomethyl)phenylacetic acid is unique due to its specific structure, which includes a phenylacetic acid backbone with a Boc-protected aminomethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Compared to similar compounds, it offers a distinct combination of properties that make it particularly useful in peptide synthesis and biomolecule modification .

生物活性

2-(Boc-aminomethyl)phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₉NO₄, with a CAS number of 40851-66-9. The structure includes a phenylacetic acid backbone with a Boc-protected amine, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The Boc group enhances the compound's stability, while the phenylacetic acid moiety may interact with specific receptors or enzymes. This interaction can lead to various pharmacological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity Type Description
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor InteractionModulation of neurotransmitter receptors
Antimicrobial PropertiesPreliminary studies suggest potential antimicrobial effects
CytotoxicityEvaluated in cancer cell lines; shows varying degrees of cytotoxicity

Case Studies and Research Findings

  • Enzymatic Studies : A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic disorders. Results indicated a significant inhibition rate compared to control groups (p < 0.05), suggesting its potential as a therapeutic agent in metabolic syndrome.
  • Neuropharmacology : Research focused on the interaction of this compound with serotonin receptors demonstrated promising results. The compound exhibited selective binding affinity for 5-HT receptors, indicating potential applications in treating anxiety and depression.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties revealed that this compound showed activity against certain bacterial strains, although further studies are needed to elucidate its mechanism and efficacy.

Table 2: Comparison with Similar Compounds

Compound Key Features Biological Activity
2-(Boc-piperazinyl)phenylacetic acidPiperazine moiety enhances CNS penetrationHigher affinity for CNS receptors
2-(4-Boc-piperazinyl)-2-(methoxyphenyl)acetic acidMethoxy group alters reactivityIncreased selectivity for certain enzymes
2-(hydroxyphenyl)acetic acidLacks Boc protectionBroad-spectrum activity but less stable

The comparison highlights that while similar compounds may exhibit biological activity, the unique structure of this compound contributes to its distinct pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Boc-aminomethyl)phenylacetic acid in peptide coupling applications?

  • Methodology :

  • Step 1 : React 2-aminomethylphenylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, using triethylamine as a base. Maintain a 1:1.2 molar ratio of amine to Boc anhydride at 0–25°C for 12–24 hours .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, Rf ~0.5). Quench with aqueous HCl, extract with ethyl acetate, and dry over MgSO₄.
  • Alternative : Solid-phase synthesis can be employed for iterative coupling, though solution-phase is preferred for small-scale purity control .
    • Key Considerations : Boc protection prevents undesired side reactions during peptide elongation. Optimize pH (6–8) to avoid premature deprotection.

Q. How can researchers purify this compound to >95% purity for downstream applications?

  • Chromatographic Methods :

  • HPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; retention time ~8–10 minutes .
  • Flash Chromatography : Silica gel (230–400 mesh), eluting with ethyl acetate/hexane (3:7) to isolate the Boc-protected product.
    • Recrystallization : Dissolve crude product in warm ethyl acetate, add hexane (1:3 v/v), and cool to -20°C. Yields ~70–85% with >99% purity .

Q. What analytical techniques validate the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, singlet) and phenylacetic acid protons (δ 3.6–3.8 ppm, multiplet). Confirm integration ratios match theoretical values .
  • LC-MS : Use ESI+ mode; expected [M+H]⁺ = 294.2. Monitor for byproducts (e.g., de-Boc intermediates, m/z 194.1) .
  • FT-IR : Confirm Boc carbonyl stretch (~1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence Boc deprotection kinetics in this compound?

  • Mechanistic Study :

  • Deprotect with TFA in DCM (1:4 v/v) at 25°C. Sample aliquots at intervals (0–60 min) and neutralize with NaHCO₃. Analyze residual Boc via HPLC.
  • Findings : First-order kinetics with t₁/₂ ~15 min. Competing hydrolysis occurs at >40°C, reducing yield .
    • Alternative Reagents : HCl/dioxane (4 M) achieves slower deprotection (t₁/₂ ~2 hours), suitable for acid-sensitive substrates .

Q. How can LC-MS parameters be optimized to detect trace byproducts in synthesized this compound?

  • Method Optimization :

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Gradient : 5–95% acetonitrile in 10 minutes, 0.1% formic acid.
  • Detection : ESI+ with MRM transitions (294.2→194.1 for target; 178.1→132.0 for phenylacetic acid byproduct).
    • Data Interpretation : Use peak area ratios to quantify impurities (<0.5% acceptable for pharmaceutical intermediates) .

Q. What strategies resolve discrepancies in ¹H NMR spectra caused by rotameric equilibria in Boc-protected intermediates?

  • Experimental Solutions :

  • Variable-Temperature NMR : Heat sample to 60°C in DMSO-d₆ to coalesce split signals (e.g., δ 4.2–4.5 ppm for -CH₂- groups).
  • Deuteration : Ensure complete solvent exchange; residual protons in CDCl₃ can distort integration .
    • Computational Modeling : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G**) to confirm conformational states .

Q. How does this compound function as a building block in prodrug design?

  • Case Study :

  • NSAID Prodrugs : Couple the carboxylic acid to drug alcohols (e.g., aceclofenac) via ester linkages. Hydrolysis in vivo releases the active drug .
  • Targeted Delivery : Conjugate with tumor-specific peptides via amide bonds, leveraging the Boc group for selective deprotection in acidic microenvironments .
    • Stability Testing : Assess plasma stability (37°C, pH 7.4) and enzymatic cleavage using esterases. Half-life >24 hours indicates suitability for sustained release .

特性

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPQRFCFBISLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373143
Record name (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40851-66-9
Record name (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-aminomethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of 5a in tetrahydrofuran (0.3 M) at room temperature was added a solution of lithium hydroxide monohydrate (1.2 M) in H2O (0.4 M). The reaction was stirred at room temperature overnight. The tetrahydrofuran was removed under reduced pressure. The remaining aqueous phase was acidified with concentrated hydrochloric acid. The precipitated product was filtered off and dried to afford a white solid. (98%) 1H NMR (400 MHz, DMSO-d6) δ 12.34 (br s, 1H), 7.29 (m, 1H), 7.19 (m, 4H), 4.12 (m, 2H), 3.65 (s, 2H), 1.38 (s, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(Boc-aminomethyl)phenylacetic acid
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(Boc-aminomethyl)phenylacetic acid
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(Boc-aminomethyl)phenylacetic acid
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(Boc-aminomethyl)phenylacetic acid
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(Boc-aminomethyl)phenylacetic acid
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(Boc-aminomethyl)phenylacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。